

PNU-101603: A Technical Overview of the Sutezolid Metabolite for Tuberculosis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PNU-101603**

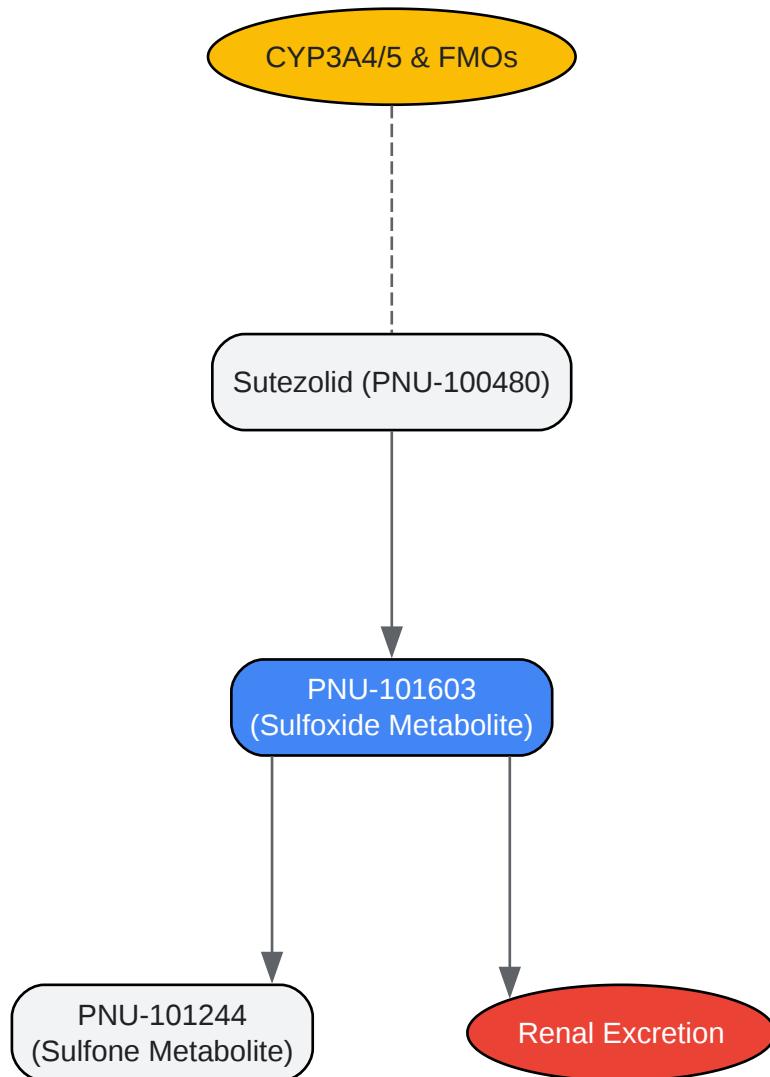
Cat. No.: **B2534268**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **PNU-101603**, an active sulfoxide metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480). This document details its chemical properties, metabolic generation, mechanism of action, and key experimental protocols relevant to its investigation as a potential anti-tuberculosis agent.

Core Compound Data


PNU-101603 is a critical metabolite in the study of Sutezolid's efficacy against *Mycobacterium tuberculosis*. The following table summarizes its key quantitative data.

Property	Value
CAS Number	168828-60-2
Molecular Formula	$C_{16}H_{20}FN_3O_4S$
Molecular Weight	369.41 g/mol

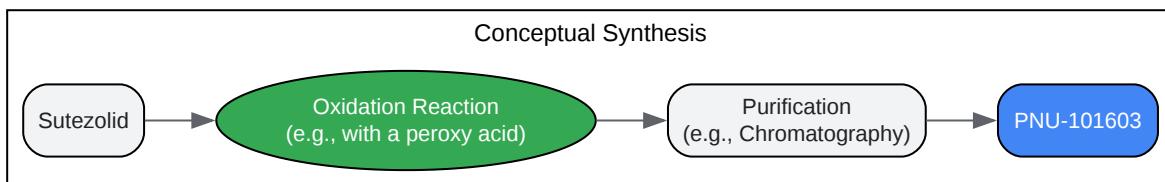
Metabolic Pathway of Sutezolid to PNU-101603

Sutezolid is orally administered and rapidly oxidized *in vivo* to form its active sulfoxide metabolite, **PNU-101603**.^[1] This metabolic conversion is primarily carried out by Cytochrome

P450 3A4/5 (CYP3A4/5) and Flavin-containing monooxygenases (FMOs). **PNU-101603** can be further metabolized to a sulfone metabolite, PNU-101244.

[Click to download full resolution via product page](#)

Metabolic conversion of Sutezolid to its metabolites.


Mechanism of Action

As a member of the oxazolidinone class of antibiotics, **PNU-101603**, like its parent compound Sutezolid, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. This binding action blocks the formation of the initiation complex, a critical step in the translation process, thereby preventing the synthesis of essential bacterial proteins.

Experimental Protocols

Chemical Synthesis Overview

While detailed, proprietary synthesis protocols for **PNU-101603** are not publicly available, a general approach can be inferred from the synthesis of Sutezolid and other oxazolidinones. The synthesis would likely involve the oxidation of the sulfur atom in the thiomorpholine ring of Sutezolid to a sulfoxide. A plausible conceptual workflow is outlined below.

[Click to download full resolution via product page](#)

Conceptual workflow for the chemical synthesis of **PNU-101603**.

Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay is a critical *ex vivo* method to determine the bactericidal effect of an antimicrobial agent in the presence of host immune factors.

Methodology:

- **Blood Collection:** Whole blood is collected from subjects at specified time points after drug administration.
- **Inoculation:** An equal volume of RPMI 1640 tissue culture medium is added to the heparinized blood. This mixture is then inoculated with a standardized culture of *Mycobacterium tuberculosis* H37Rv.
- **Incubation:** The inoculated whole-blood cultures are incubated, typically with gentle rotation, to allow for interaction between the bacteria, the drug present in the blood, and the host's immune cells.

- Lysis and Plating: At the end of the incubation period, the blood cells are lysed to release intracellular bacteria. The lysate is then serially diluted and plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).
- Colony Forming Unit (CFU) Counting: After a further incubation period, the number of CFUs is counted to determine the change in bacterial viability compared to pre-incubation levels.

Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For *M. tuberculosis*, the BACTEC MGIT (Mycobacterial Growth Indicator Tube) 960 system is a commonly used method.

Methodology:

- Drug Preparation: Stock solutions of **PNU-101603** are prepared and serially diluted to achieve a range of final concentrations in the MGIT tubes.
- Inoculation: Each MGIT tube, containing the specified drug concentration and a growth supplement, is inoculated with a standardized suspension of *M. tuberculosis*. A drug-free tube serves as a growth control.
- Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which continuously monitors for an increase in fluorescence, indicating bacterial growth.
- MIC Determination: The MIC is defined as the lowest concentration of **PNU-101603** that shows no significant increase in fluorescence compared to the control at the time the growth control reaches a predetermined level of fluorescence.

Quantification in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma.

General Protocol:

- Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger molecules. This is often followed by solid-phase extraction (SPE) or liquid-

liquid extraction for further cleanup and concentration of the analyte. An internal standard is added to correct for variations in extraction efficiency and instrument response.

- Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate **PNU-101603** from other components in the sample based on its physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
- Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. **PNU-101603** is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the molecular weight of **PNU-101603** is selected and fragmented. Specific product ions are then monitored for quantification, providing high selectivity.
- Quantification: The concentration of **PNU-101603** in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-101603: A Technical Overview of the Sutezolid Metabolite for Tuberculosis Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2534268#pnu-101603-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com